cis-Methyl 6-methylpiperidine-3-carboxylate hydrochloride
Description
cis-Methyl 6-methylpiperidine-3-carboxylate hydrochloride is a piperidine-derived compound characterized by a six-membered nitrogen-containing ring (piperidine) with a methyl group at the 6-position and a carboxylate ester at the 3-position. The hydrochloride salt enhances its solubility in polar solvents, making it suitable for pharmaceutical and synthetic applications.
Key inferred attributes (based on structural analogs and general piperidine chemistry):
- Molecular formula: Likely $ \text{C}8\text{H}{15}\text{NO}_2 \cdot \text{HCl} $ (assuming a methyl ester and methyl-piperidine backbone).
- Molecular weight: ~193.67 g/mol.
Properties
IUPAC Name |
methyl (3R,6S)-6-methylpiperidine-3-carboxylate;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2.ClH/c1-6-3-4-7(5-9-6)8(10)11-2;/h6-7,9H,3-5H2,1-2H3;1H/t6-,7+;/m0./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COCIOCKRYRXGEP-UOERWJHTSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CN1)C(=O)OC.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CC[C@H](CN1)C(=O)OC.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Catalytic Hydrogenation of Methyl 6-Methylnicotinate
The reduction of methyl 6-methylnicotinate using platinum oxide (PtO₂) in acetic acid under hydrogen gas provides direct access to the cis-piperidine ester. This method, reported by the Royal Society of Chemistry, achieves an 85:15 cis:trans diastereomeric ratio (dr) with a 93% yield.
Procedure :
-
Hydrogenation : A solution of methyl 6-methylnicotinate (2.64 mmol) in glacial acetic acid (4 mL) is treated with PtO₂ (10 mol%) under hydrogen at room temperature for 16 hours.
-
Workup : The mixture is filtered through Celite, evaporated, and purified via chromatography to isolate cis-methyl 6-methylpiperidine-3-carboxylate.
-
Salt Formation : The free base is treated with hydrochloric acid in ethanol to yield the hydrochloride salt.
Key Advantages :
-
High diastereoselectivity (85% cis).
-
Avoids harsh isolation steps due to the direct reduction of the aromatic precursor.
Hydrolysis and Esterification of Nitrile Intermediates
Nitrile Hydrolysis to Carboxylic Acid
A patent by CN108047125A describes the synthesis of related piperidine esters via nitrile hydrolysis. Adapting this approach:
Procedure :
-
Hydrolysis : 6-Methyl-3-cyanopiperidine is refluxed with 6N hydrochloric acid (molar ratio 1:6–8) for 4–6 hours to yield 6-methylpiperidine-3-carboxylic acid hydrochloride.
-
Esterification : The carboxylic acid is treated with methanol and thionyl chloride (1:2–3 molar ratio) at 0–70°C for 4–6 hours, yielding the methyl ester hydrochloride.
Key Data :
Cis-Trans Isomer Separation
Following esterification, the cis isomer is isolated via solvent-mediated crystallization:
-
Pulping : A mixture of methyl tert-butyl ether and ethanol (7:0.3–0.4 mass ratio) is used to precipitate cis-6-methylpiperidine-3-carboxylate hydrochloride, which is filtered and dried.
Direct Resolution Using Chiral Acids
L-Tartaric Acid Resolution
For enantiomerically pure product, trans-6-methylpiperidine-3-carboxylate (obtained via isomer separation) is resolved using L-tartaric acid:
Procedure :
-
Complexation : Trans-ester (1.0 kg) is dissolved in acetone (10 L) with L-tartaric acid (0.88 kg) at 40°C.
-
Crystallization : Cooling to 20°C precipitates the (2R,4R)-tartrate complex, which is recrystallized to >98% enantiomeric excess (ee).
-
Salt Exchange : The tartrate salt is treated with potassium carbonate and extracted into dichloromethane, followed by HCl addition to yield the hydrochloride.
Key Metrics :
Comparative Analysis of Methods
Critical Factors in Stereochemical Control
Solvent Effects on Isomer Precipitation
The choice of solvent significantly impacts cis-trans separation. Methyl tert-butyl ether/ethanol mixtures preferentially dissolve the trans isomer, enabling >90% cis purity after filtration.
Catalytic Influence on Hydrogenation
PtO₂ outperforms palladium catalysts in pyridine hydrogenation, achieving higher cis selectivity due to favorable adsorption geometries on the platinum surface.
Temperature-Dependent Esterification
Esterification at 70°C ensures complete conversion of the carboxylic acid to the ester, minimizing side reactions such as decarboxylation.
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions:
Oxidation: cis-Methyl 6-methylpiperidine-3-carboxylate hydrochloride can undergo oxidation reactions to form corresponding N-oxides.
Reduction: It can be reduced to form various derivatives, depending on the reducing agents used.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: N-oxides and other oxidized derivatives.
Reduction: Reduced forms of the compound, such as alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Drug Development
cis-Methyl 6-methylpiperidine-3-carboxylate hydrochloride serves as an essential intermediate in the synthesis of various pharmaceutical compounds. Its piperidine ring structure is crucial for creating derivatives that exhibit biological activity.
- Anticancer Agents : Recent studies have highlighted the potential of piperidine derivatives in targeting specific oncogenic proteins. For instance, modifications of the piperidine scaffold have been explored for their ability to inhibit proteins such as Mcl-1, which is implicated in cancer cell survival .
- Pain Management : Compounds derived from piperidines have been investigated for their analgesic properties. The structural similarities to known opioids suggest potential utility in developing new pain-relief medications with fewer side effects compared to traditional opioids .
Synthesis of Complex Molecules
The compound acts as a versatile building block in organic synthesis, enabling the formation of more complex structures through various reactions.
- Intramolecular Reactions : Techniques such as intramolecular aza-Michael reactions (IMAMR) have been employed to synthesize enantiomerically enriched piperidine derivatives. These methods allow for the efficient construction of diverse piperidine frameworks, which are valuable in drug discovery .
- Organocatalysis : The use of organocatalysts in synthesizing piperidine derivatives has shown promise in achieving high yields and selectivity. This approach enhances the efficiency of synthesizing compounds relevant to medicinal chemistry .
Therapeutic Potential
Research indicates that derivatives of this compound may possess therapeutic properties beyond their synthetic utility.
- Neurological Applications : Piperidine derivatives have been studied for their neuroprotective effects. Some compounds demonstrate the ability to modulate neurotransmitter systems, suggesting potential applications in treating neurodegenerative diseases .
- Antimicrobial Activity : Certain piperidine-based compounds have exhibited antibacterial properties, making them candidates for developing new antimicrobial agents. The modification of the piperidine structure can enhance its efficacy against resistant bacterial strains .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of cis-Methyl 6-methylpiperidine-3-carboxylate hydrochloride involves its interaction with specific molecular targets in biological systems. It can bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared below with three analogs: a cyclobutane derivative, a furan-based natural product, and a related piperidine compound. Data are synthesized from structural analogs and literature (see tables and discussion).
Structural and Physicochemical Comparison
Table 1: Key Properties of cis-Methyl 6-methylpiperidine-3-carboxylate HCl and Analogs
*Log P values calculated using XLogP3 or similar methods.
Key Observations:
Ring Size and Stability: The piperidine ring (6-membered) offers greater conformational flexibility and lower ring strain compared to the cyclobutane (4-membered), which is rigid and strained. This difference impacts solubility and reactivity; piperidine derivatives are typically more stable in biological systems . Furan-based compounds (e.g., pestalafuranones) exhibit distinct electronic properties due to aromaticity, leading to higher Log P values and reduced water solubility compared to piperidines .
The 3-carboxylate ester in the target compound contributes to hydrogen-bond acceptor capacity (TPSA ~40.5 Ų), favoring moderate bioavailability. In contrast, the 3-amino group in the cyclobutane analog increases TPSA (52.3 Ų), reducing BBB penetration .
Salt Form and Solubility: The hydrochloride salt of the target compound improves aqueous solubility, a critical factor for drug delivery. Neutral analogs like pestalafuranones require formulation aids for solubility .
Spectroscopic and Reactivity Comparisons
NMR Shifts :
- In pestalafuranones, alkylation of an oxymethine group to a methylene unit (as in pestalafuranone F) caused significant upfield shifts in $ ^1\text{H} $-NMR (Δ −2.25 ppm for H-11) and $ ^{13}\text{C} $-NMR (Δ −41.4 ppm for C-11) . Similar trends are expected in the target compound; substituent electronegativity (e.g., ester vs. methyl groups) would alter chemical shifts predictably .
Reactivity :
- Piperidine derivatives are more nucleophilic at the nitrogen atom compared to cyclobutane analogs, making them prone to protonation or alkylation. The hydrochloride salt further stabilizes the compound against degradation .
Biological Activity
Cis-Methyl 6-methylpiperidine-3-carboxylate hydrochloride, with the chemical formula and CAS number 1009376-77-5, is a compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.
- Molecular Weight : 193.68 g/mol
- Purity : Typically ≥ 97%
- IUPAC Name : methyl cis-(3S,6R)-6-methylpiperidine-3-carboxylate hydrochloride
- Structure : The compound features a piperidine ring with a methyl group at the 6-position and a carboxylate ester at the 3-position.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. It is believed to act as a ligand for certain receptors and enzymes, modulating their activity. This modulation can lead to physiological effects relevant to therapeutic applications.
Potential Mechanisms:
- Receptor Binding : The compound may bind to specific receptors, influencing cellular signaling pathways.
- Enzyme Modulation : It could act as an inhibitor or activator of key enzymes involved in metabolic processes.
- Neurotransmitter Interaction : Given its structure, it might interact with neurotransmitter systems, providing insights into its potential neuropharmacological effects.
Biological Activity
Recent studies have highlighted the compound's potential in various therapeutic areas:
- Anticancer Activity : Research indicates that derivatives of piperidine compounds can exhibit cytotoxic effects against cancer cell lines. For example, studies have shown that certain piperidine derivatives demonstrate significant inhibition of tumor cell proliferation and induction of apoptosis in models such as FaDu hypopharyngeal tumor cells .
- Neuropharmacology : The structural characteristics of cis-Methyl 6-methylpiperidine-3-carboxylate suggest potential applications in addressing neurological disorders by modulating neurotransmitter systems .
Case Studies
-
Cytotoxicity in Cancer Models :
- A study evaluated the cytotoxic effects of various piperidine derivatives on cancer cell lines, revealing that specific structural modifications enhanced their anticancer properties. For instance, compounds with spirocyclic structures showed improved binding affinity to target proteins involved in cancer progression .
- Neurotransmitter Modulation :
Table 1: Summary of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Anticancer | Induces apoptosis in tumor cells | |
| Neuropharmacological | Modulates neurotransmitter systems | |
| Enzyme Inhibition | Potential inhibitor of key metabolic enzymes |
Table 2: Structure-Activity Relationship (SAR) Insights
| Compound | Binding Affinity (nM) | Activity | Notes |
|---|---|---|---|
| CCT373566 | <10 | Degrader of BCL6 | Most potent among tested isomers |
| CCT373567 | >2000 | Non-degrader | Similar binding affinity but inactive |
| cis-Methyl derivative | TBD | Anticancer potential | Further studies needed |
Q & A
Synthesis and Stereochemical Control
Basic: What are the common synthetic routes for preparing cis-Methyl 6-methylpiperidine-3-carboxylate hydrochloride, and how is stereochemical purity ensured? Methodological Answer:
- Key Route : Methylation of precursor piperidine derivatives using trimethylsilyldiazomethane (TMSCHN₂) under anhydrous conditions is a standard method for esterification. For example, demonstrates that TMSCHN₂ efficiently generates cis-methyl esters with high enantiomeric excess (>99% ee) when applied to structurally similar piperidine scaffolds .
- Stereochemical Validation : Chiral GC analysis, as described in , is critical. Use columns like Lipodex E or CP-Chirasil-Dex CB with helium as the carrier gas. Calibrate retention times against known standards (e.g., cis-β-methyl styrene oxide) to confirm stereochemistry .
Advanced: How can reaction conditions be optimized to minimize trans-isomer formation during synthesis? Methodological Answer:
- Kinetic Control : Lower reaction temperatures (e.g., 0–5°C) and slow reagent addition favor cis-configuration retention by reducing thermal rearrangement. highlights that methanolysis under basic conditions (K₂CO₃/MeOH) inadvertently generates trans-esters, suggesting pH and solvent polarity are critical variables .
- In Situ Monitoring : Employ inline FTIR or periodic chiral GC sampling (as in ) to track isomer ratios. Adjust reaction time and stoichiometry dynamically based on real-time data .
Structural Characterization
Basic: What spectroscopic and crystallographic methods are used to confirm the structure of this compound? Methodological Answer:
- Spectroscopy : ¹H/¹³C NMR identifies methyl and carboxylate groups, while high-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., m/z ≈ 233.6 for C₉H₁₇ClN₄O derivatives, as in ) .
- X-Ray Crystallography : Use SHELXL ( ) for refinement and ORTEP-3 ( ) for thermal ellipsoid visualization. For example, resolved absolute configurations (1R,3S) in similar esters via crystallography .
Advanced: How are crystallographic data discrepancies resolved when hydrogen bonding networks complicate refinement? Methodological Answer:
- Multi-Software Cross-Validation : Refine datasets using both SHELXL ( ) and alternative programs (e.g., Olex2) to compare residual factors. For disordered regions, apply restraints to Cl⁻ counterions or solvent molecules using SHELXPRO .
- DFT Calculations : Validate hydrogen-bonding geometries (e.g., N–H···Cl interactions) via density functional theory (DFT) to reconcile experimental vs. theoretical bond lengths .
Impurity Profiling and Analytical Challenges
Basic: Which chromatographic methods are recommended for detecting impurities in this compound? Methodological Answer:
- HPLC/GC Protocols : Reverse-phase HPLC with C18 columns (e.g., 5 µm, 250 × 4.6 mm) and UV detection at 210–230 nm. For volatile derivatives, use GC with CP-Sil 5 CB columns () and split injection (10:1) to resolve co-eluting impurities (e.g., residual solvents) .
- Reference Standards : Cross-check against EP-grade impurities (e.g., and list structurally related hydrochlorides with validated retention times) .
Advanced: How are co-eluting impurities distinguished when spectral overlap occurs in HPLC/GC? Methodological Answer:
- 2D Chromatography : Couple LC with ion-trap MS/MS (e.g., Agilent 6495 QQQ) to fragment ambiguous peaks. For example, used GC-FID with CP-Wax columns to separate ethylbenzene derivatives by boiling point .
- Principal Component Analysis (PCA) : Apply multivariate analysis to retention time and peak area datasets (e.g., Shimadzu LabSolutions software) to classify impurities by origin (synthetic byproducts vs. degradation) .
Stability and Degradation Kinetics
Basic: What storage conditions are recommended to prevent hydrolytic degradation of this compound? Methodological Answer:
- Optimized Conditions : Store at –20°C in desiccated, amber vials under argon. Aqueous solutions (e.g., for bioassays) should be buffered at pH 4–5 to minimize ester hydrolysis (similar to ’s recommendations for pyridinium salts) .
Advanced: How can Arrhenius kinetics predict shelf-life under accelerated degradation conditions? Methodological Answer:
- Forced Degradation Studies : Heat samples to 40–60°C and monitor degradation via HPLC (’s temperature programs). Calculate activation energy (Eₐ) using the Arrhenius equation to extrapolate room-temperature stability .
- Isothermal Calorimetry (ITC) : Quantify heat flow during decomposition to identify exothermic pathways (e.g., HCl release from the hydrochloride salt) .
Pharmacological Applications
Basic: What in vitro assays are suitable for evaluating this compound’s bioactivity? Methodological Answer:
- Enzyme Inhibition : Use fluorescence polarization assays (e.g., for cholinesterase or kinase targets) with LC-MS validation of compound integrity post-assay (as in ’s substrate/product quantification) .
Advanced: How can metabolic stability be assessed in hepatic microsome models? Methodological Answer:
- LC-MS/MS Metabolite Profiling : Incubate with human liver microsomes (HLM) and NADPH, then quench with acetonitrile. Use Shimadzu GC-2010 plus/FID () for volatile metabolites or UPLC-QTOF for polar derivatives .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
